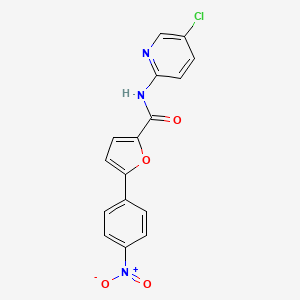
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide, also known as Clofencet, is a chemical compound that belongs to the class of furan derivatives. It is a synthetic organic compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has also been used as a tool compound for studying the role of various enzymes and proteins in biological systems.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in biological systems. For example, N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has also been shown to reduce inflammation in various animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also a relatively stable compound that can be stored for long periods of time. However, N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide also has some limitations. For example, it is a highly toxic compound that requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide. One direction is to further investigate its potential applications in cancer therapy. Another direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide and to identify its molecular targets. Finally, the development of new synthetic methods for N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide may lead to the discovery of new derivatives with improved biological activities.
Méthodes De Synthèse
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide can be synthesized by reacting 5-chloro-2-pyridinylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with furfurylamine in the presence of a catalyst such as palladium on carbon. The final product is obtained by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-3-8-15(18-9-11)19-16(21)14-7-6-13(24-14)10-1-4-12(5-2-10)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABABYKGHZGMNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-pyridinyl)-5-(4-nitrophenyl)-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)
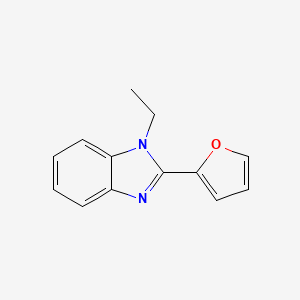
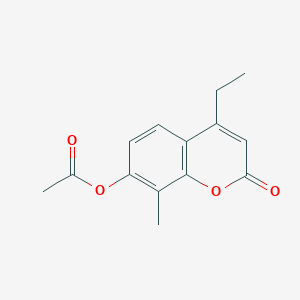
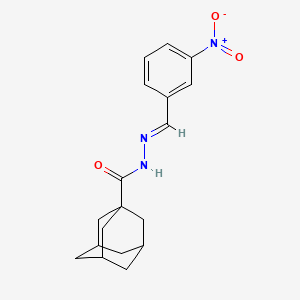
![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)

![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)
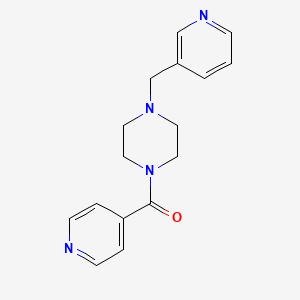
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)
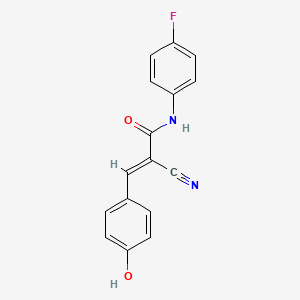
![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)